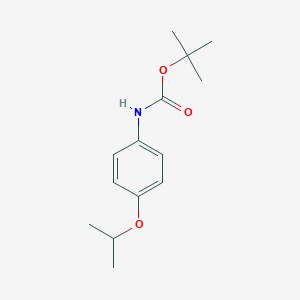
Tert-butyl 4-isopropoxyphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-isopropoxyphenylcarbamate (abbreviated as tBoc-PIP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a carbamate derivative that is widely used as a protecting group in organic synthesis. The compound is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-isopropoxyphenylcarbamate involves the formation of a covalent bond between the carbamate group and the functional group to be protected. The protecting group provides steric hindrance and prevents unwanted reactions from occurring at the protected site. The carbamate group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound is relatively non-toxic and does not have any significant biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl 4-isopropoxyphenylcarbamate as a protecting group include its stability, ease of removal, and compatibility with a wide range of reaction conditions. The compound is also relatively inexpensive and readily available. However, the use of this compound has certain limitations, such as the need for mild acidic conditions to remove the protecting group, which can sometimes lead to unwanted side reactions. Additionally, the compound may not be suitable for protecting certain functional groups under specific reaction conditions.
Direcciones Futuras
There are several future directions for research involving Tert-butyl 4-isopropoxyphenylcarbamate. One potential area of research is the development of new protecting groups that are more stable and easier to remove. Another area of research is the application of this compound in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of this compound in the development of new chemical reactions and methodologies is an area of ongoing research. Overall, this compound is a valuable compound in the field of organic synthesis and is likely to continue to be an important tool for chemists in the future.
Métodos De Síntesis
The synthesis of Tert-butyl 4-isopropoxyphenylcarbamate involves the reaction of tert-butyl chloroformate with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with carbamic acid to yield this compound. The compound is obtained as a white crystalline solid, which is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Aplicaciones Científicas De Investigación
TBoc-PIP finds extensive application in the field of organic synthesis as a protecting group for reactive functional groups. It is widely used in the synthesis of peptides and amino acids, where it is used to protect the amino group. The compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Tert-butyl 4-isopropoxyphenylcarbamate is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-propan-2-yloxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16) |
Clave InChI |
MCDZFKYXODNTBB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

